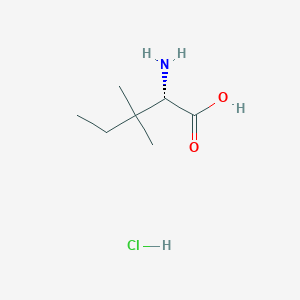

Isoleucine, 3-methyl-, hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H16ClNO2 |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

(2S)-2-amino-3,3-dimethylpentanoic acid;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-7(2,3)5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 |

InChI Key |

HPBDVJKSWTVQHS-NUBCRITNSA-N |

Isomeric SMILES |

CCC(C)(C)[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

CCC(C)(C)C(C(=O)O)N.Cl |

Origin of Product |

United States |

Elucidation of Isoleucine Biosynthesis Pathways

Enzymatic Mechanisms of Isoleucine Synthesis across Diverse Organisms

The synthesis of isoleucine from threonine involves a series of enzymatic reactions that are conserved across a wide range of organisms, from bacteria to plants. This pathway is characterized by a set of key enzymes that catalyze specific chemical transformations, ultimately converting the precursor molecule into isoleucine.

The biosynthesis of isoleucine shares several enzymes with the valine biosynthetic pathway, highlighting the interconnectedness of branched-chain amino acid metabolism. unl.edu

Acetolactate Synthase (ALS) : Also known as acetohydroxyacid synthase (AHAS), this enzyme catalyzes the first committed step in the shared pathway for isoleucine and valine synthesis. unl.edu In isoleucine biosynthesis, ALS facilitates the condensation of α-ketobutyrate (derived from threonine) with pyruvate (B1213749) to form α-aceto-α-hydroxybutyrate. wikipedia.org This reaction is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP). wikipedia.org The enzyme is typically a tetramer of two large catalytic subunits and two small regulatory subunits. nih.gov

Acetohydroxy Acid Isomeroreductase : This enzyme carries out a two-step reaction involving an alkyl migration followed by an NADPH-dependent reduction. researchgate.net It converts α-aceto-α-hydroxybutyrate to α,β-dihydroxy-β-methylvalerate. nih.gov This reaction is crucial for establishing the correct stereochemistry of the isoleucine precursor.

Dihydroxyacid Dehydratase : This enzyme catalyzes the dehydration of α,β-dihydroxy-β-methylvalerate to form α-keto-β-methylvalerate. nih.gov The catalytic activity of this enzyme is dependent on an iron-sulfur cluster. nih.govebi.ac.uk

Valine Aminotransferase (Branched-Chain Amino Acid Aminotransferase) : This is the final enzyme in the pathway, which catalyzes the transamination of α-keto-β-methylvalerate to produce L-isoleucine. nih.gov This reversible reaction typically utilizes glutamate (B1630785) as the amino group donor, converting it to α-ketoglutarate. nih.gov

| Enzyme | EC Number | Substrate(s) in Isoleucine Biosynthesis | Product(s) in Isoleucine Biosynthesis | Cofactor(s) |

| Acetolactate Synthase (ALS) | 2.2.1.6 | α-ketobutyrate, Pyruvate | α-aceto-α-hydroxybutyrate, CO2 | Thiamine pyrophosphate (TPP), FAD, Mg2+ |

| Acetohydroxy Acid Isomeroreductase | 1.1.1.86 | α-aceto-α-hydroxybutyrate | α,β-dihydroxy-β-methylvalerate | NADPH, Mg2+ |

| Dihydroxyacid Dehydratase | 4.2.1.9 | α,β-dihydroxy-β-methylvalerate | α-keto-β-methylvalerate, H2O | [4Fe-4S] or [2Fe-2S] cluster |

| Valine Aminotransferase | 2.6.1.42 | α-keto-β-methylvalerate, L-glutamate | L-isoleucine, α-ketoglutarate | Pyridoxal (B1214274) 5'-phosphate (PLP) |

The isoleucine biosynthesis pathway is tightly regulated to prevent the overproduction of the amino acid, which can be toxic to the cell. This regulation is primarily achieved through allosteric feedback inhibition, where the end product, isoleucine, binds to and inhibits the activity of key enzymes in the pathway. wikipedia.org

Threonine deaminase, the first enzyme unique to the isoleucine biosynthetic pathway, is a primary site of allosteric regulation. It is allosterically inhibited by isoleucine and activated by valine. nih.gov This differential regulation allows the cell to maintain a balance between the synthesis of isoleucine and valine. The binding of isoleucine to the allosteric site of threonine deaminase induces a conformational change that reduces the enzyme's affinity for its substrate, threonine. nih.gov Conversely, valine binding promotes a conformation with higher substrate affinity. researchgate.net

Acetolactate synthase is also subject to allosteric regulation by valine, leucine (B10760876), and isoleucine. researchgate.netnih.gov The regulatory subunits of AHAS contain the binding sites for these inhibitory amino acids. nih.govnih.gov The different isozymes of AHAS can exhibit varying sensitivities to these feedback inhibitors, allowing for fine-tuned control of the carbon flow into the branched-chain amino acid pathways. nih.gov

| Enzyme | Allosteric Inhibitors | Allosteric Activators |

| Threonine Deaminase | Isoleucine | Valine |

| Acetolactate Synthase (ALS) | Valine, Leucine, Isoleucine | - |

Comparative Analysis of Threonine-Dependent and Threonine-Independent Biosynthetic Routes

While the threonine-dependent pathway is the most common route for isoleucine biosynthesis, some organisms have evolved alternative, threonine-independent pathways. These alternative routes provide metabolic flexibility and can be advantageous under specific environmental conditions.

Threonine deaminase, encoded by the ilvA gene, catalyzes the pyridoxal phosphate (B84403) (PLP)-dependent deamination of threonine to α-ketobutyrate, the first committed step in the canonical isoleucine biosynthesis pathway. nih.gov The activity of this enzyme is a critical control point for the entire pathway. As mentioned earlier, IlvA is subject to feedback inhibition by isoleucine, ensuring that the cell does not overproduce this amino acid. nih.gov The allosteric binding of isoleucine to a regulatory domain on the enzyme reduces its catalytic activity. nih.gov

An alternative, threonine-independent pathway for isoleucine biosynthesis that proceeds via citramalate (B1227619) has been identified in a variety of prokaryotes, including some bacteria and archaea. nih.govpnas.orgnih.gov This pathway begins with the condensation of acetyl-CoA and pyruvate to form citramalate, a reaction catalyzed by citramalate synthase. nih.govpnas.org Subsequent enzymatic steps convert citramalate to α-ketobutyrate, which then enters the common isoleucine/valine biosynthetic pathway. nih.gov

The presence of the citramalate-dependent pathway appears to be widespread among microorganisms and provides an alternative means of producing the isoleucine precursor α-ketobutyrate, bypassing the need for threonine. nih.gov In some organisms, such as Geobacter sulfurreducens, the citramalate pathway is the major route for isoleucine biosynthesis. nih.gov

| Pathway | Key Initial Enzyme | Starting Substrates | Key Intermediate |

| Threonine-Dependent | Threonine Deaminase (IlvA) | L-Threonine | α-ketobutyrate |

| Citramalate-Dependent | Citramalate Synthase | Acetyl-CoA, Pyruvate | Citramalate |

Recent research has revealed that promiscuous activities of enzymes from other metabolic pathways can contribute to isoleucine biosynthesis, providing "underground" or alternative routes for the production of key intermediates. elifesciences.org These discoveries highlight the inherent flexibility and adaptability of metabolic networks.

For instance, in Escherichia coli strains where the canonical threonine deaminases are deleted, alternative pathways for α-ketobutyrate synthesis can emerge. elifesciences.org One such pathway involves the promiscuous activity of cystathionine (B15957) γ-synthase (MetB), an enzyme from the methionine biosynthesis pathway, which can cleave O-succinyl-L-homoserine to produce α-ketobutyrate. elifesciences.org Another example is the anaerobic production of α-ketobutyrate from propionyl-CoA and formate, a reaction that can be catalyzed by pyruvate formate-lyase. elifesciences.org The existence of these promiscuous enzyme activities provides metabolic redundancy and the potential for evolutionary innovation in biosynthetic pathways. biorxiv.org

Metabolic Engineering Strategies for Modulating Isoleucine Biosynthesis

Metabolic engineering offers powerful strategies to enhance the production of L-isoleucine in various microorganisms, primarily by overcoming the complex and tightly regulated native biosynthetic pathways. nih.gov The industrial production of L-isoleucine, an essential branched-chain amino acid used in food, medicine, and feed industries, predominantly relies on microbial fermentation with strains like Corynebacterium glutamicum and Escherichia coli. nih.govacs.org Engineering efforts focus on modifying these pathways to increase yield and productivity.

A key challenge in isoleucine biosynthesis is the strict feedback regulation of key enzymes and the complex expression of relevant genes. nih.gov Strategies to address these limitations involve several key approaches:

Deregulation of Feedback Inhibition: A primary strategy is the use of feedback-resistant enzymes. For instance, acetohydroxy acid synthase (AHAS), a crucial enzyme in the pathway, is subject to feedback inhibition by L-valine, L-leucine, and L-isoleucine. researchgate.net By introducing mutations in the genes encoding AHAS (such as ilvBN), researchers can create enzymes that are less sensitive to this inhibition, thereby increasing the metabolic flux towards isoleucine. researchgate.netnih.gov

Modifying Precursor Supply: Enhancing the availability of precursors is another effective approach. L-threonine is a direct precursor for L-isoleucine synthesis. acs.org One strategy involves inactivating pathways that degrade L-threonine. In E. coli, genes such as tdh, ltaE, and yiaY, which are involved in threonine degradation, can be knocked out to increase the intracellular pool of L-threonine available for isoleucine production. nih.govresearchgate.net This has been shown to significantly increase L-isoleucine yield. acs.orgresearchgate.net

Establishing Novel Synthetic Pathways: To further boost production, engineers can introduce alternative pathways for key intermediates. For example, a growth-coupled L-isoleucine synthetic pathway was established in E. coli by introducing a bypass for generating α-ketobutyrate, a critical precursor. nih.gov This involved utilizing the metA-metB gene-based pathway, which significantly increased L-isoleucine titers. nih.gov

Improving Redox Balance: The biosynthesis of amino acids is an energy-intensive process requiring reducing equivalents like NADPH. mdpi.com Modifying the coenzyme specificity of enzymes in the pathway can improve the redox balance. For example, altering the acetohydroxy acid isomeroreductase to utilize NADH instead of NADPH can rebalance (B12800153) the cellular redox state and enhance production. nih.govmdpi.com

Enhancing Efflux Systems: The accumulation of the final product, L-isoleucine, inside the cell can be toxic and can also contribute to feedback inhibition. Therefore, enhancing the transport systems that export L-isoleucine out of the cell is a crucial strategy. nih.govnih.gov Modifying these efflux systems can lead to higher final product titers in the fermentation broth. nih.gov

The following table summarizes various metabolic engineering strategies and their reported impact on L-isoleucine production.

| Strategy | Organism | Genetic Modification | Effect on L-Isoleucine Production |

| Use of Feedback-Resistant Enzymes | Escherichia coli | Introduction of feedback-resistant acetohydroxy acid synthase (AHAS). | Initial accumulation of L-isoleucine. nih.gov |

| Enhancing Precursor Supply | Escherichia coli | Knockout of threonine degradation genes (Δtdh, ΔltaE, ΔyiaY). | Increased L-isoleucine yield to 7.48 g/L. nih.govresearchgate.net |

| Growth-Coupled Production | Escherichia coli | Introduction of metA-metB-based α-ketobutyrate-generating bypass. | Increased L-isoleucine production to 7.4 g/L, and further to 8.5 g/L with an improved enzyme. nih.gov |

| Improving Redox Flux | Escherichia coli | Bypassing NADPH-dependent pathway and employing NADH-dependent pathway and transhydrogenase. | Contributed to a final titer of 51.5 g/L in fed-batch fermentation. nih.gov |

| Enhancing Efflux | Escherichia coli | Modification of the transport system. | Part of a strategy that led to a final production of 51.5 g/L. nih.gov |

Isotope Labeling Techniques for Probing Isoleucine Biosynthetic Flux

To rationally engineer microbial strains for improved isoleucine production, it is essential to have a quantitative understanding of the metabolic fluxes within the cell. Isotope labeling techniques, particularly ¹³C-based metabolic flux analysis (¹³C-MFA), are powerful tools for elucidating the flow of metabolites through complex biochemical networks. creative-proteomics.comresearchgate.net

¹³C-MFA involves feeding cells a substrate, such as glucose, that is labeled with the stable isotope ¹³C. researchgate.net As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various intracellular metabolites, including amino acids. creative-proteomics.com By measuring the distribution of these isotopes in protein-bound amino acids using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR), researchers can deduce the relative activities of different metabolic pathways. researchgate.netnih.gov

The core principle of ¹³C-MFA is that different metabolic routes result in distinct patterns of isotope labeling in the final products. creative-proteomics.comnih.gov For example, the carbon skeleton of isoleucine is derived from pyruvate and α-ketobutyrate. wikipedia.org The specific labeling pattern observed in isoleucine will depend on the pathways used to generate these precursors.

Key aspects of using isotope labeling for flux analysis include:

Tracer Selection: The choice of the labeled substrate is crucial. Commonly used tracers include [1-¹³C]glucose or uniformly labeled [U-¹³C]glucose. nih.gov The specific tracer is chosen to maximize the information obtained about the fluxes of interest.

Isotopic Steady State: For many ¹³C-MFA experiments, the cells are grown until they reach an isotopic steady state, meaning the labeling patterns of the intracellular metabolites are stable over time. researchgate.net This simplifies the mathematical modeling required to calculate fluxes.

Analytical Measurement: Advanced analytical techniques are required to accurately measure the mass isotopomer distributions in metabolites. nih.gov GC-MS is frequently used to analyze the labeling patterns of proteinogenic amino acids after hydrolysis of cellular proteins. researchgate.net

Computational Modeling: The measured isotope labeling data, along with other physiological data like substrate uptake and product secretion rates, are integrated into a computational model of the cell's metabolic network. nih.gov This model is then used to estimate the intracellular metabolic fluxes that best explain the experimental data. researchgate.net

Isotope labeling studies have been instrumental in understanding isoleucine biosynthesis. For example, ¹³C labeling studies in Geobacter sulfurreducens revealed that the majority of isoleucine was not synthesized through the canonical threonine-dependent pathway found in E. coli. asm.orgasm.org Instead, it was primarily derived from acetyl-coenzyme A and pyruvate via an alternative citramalate-dependent pathway. asm.orgscispace.comnih.gov This discovery, made possible by tracing the flow of ¹³C atoms, highlights the power of these techniques to uncover novel metabolic routes. asm.org

The table below summarizes key features of isotope labeling techniques for metabolic flux analysis.

| Technique/Component | Description | Application in Isoleucine Biosynthesis |

| ¹³C Metabolic Flux Analysis (¹³C-MFA) | A technique using ¹³C-labeled substrates to quantify intracellular metabolic fluxes. creative-proteomics.com | Determines the contribution of different pathways (e.g., threonine-dependent vs. citramalate pathway) to isoleucine production. asm.org |

| Stable Isotope Tracers | Non-radioactive isotopes (e.g., ¹³C, ¹⁵N) are incorporated into substrates to trace their metabolic fate. creative-proteomics.com | [1-¹³C]glucose or [U-¹³C]glucose are common tracers used to probe the central carbon metabolism leading to isoleucine. nih.gov |

| Mass Spectrometry (MS) | An analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of isotopologue distributions. nih.gov | Quantifies the ¹³C labeling patterns in proteinogenic isoleucine to infer flux distributions. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | A spectroscopic technique that can identify the position of isotopic labels within a molecule. nih.gov | Provides detailed information on positional isotopomers, which can help resolve complex flux scenarios. |

| Metabolic and Isotopic Steady State | A condition where intracellular metabolite concentrations and their isotopic labeling patterns are constant over time. researchgate.netnih.gov | A common assumption in MFA experiments that simplifies the mathematical analysis of flux. researchgate.net |

By applying these sophisticated metabolic engineering and analytical techniques, researchers can systematically optimize microbial strains for the efficient and high-level production of L-isoleucine, meeting the growing demands of various industries.

In Depth Studies on Isoleucine Catabolism and Degradation Pathways

Initial Steps of Branched-Chain Amino Acid Catabolism Shared with Isoleucine

The catabolism of all three BCAAs is initiated by the same two enzymes. nih.gov The first step is a reversible transamination, followed by an irreversible oxidative decarboxylation. youtube.comnih.gov These reactions convert the amino acids into their corresponding α-keto acids and then into acyl-CoA derivatives. nih.gov

The first step in BCAA catabolism is a transamination reaction catalyzed by branched-chain aminotransferase (BCAT). nih.govnih.gov This enzyme transfers the amino group from isoleucine to α-ketoglutarate, forming glutamate (B1630785) and the branched-chain α-keto acid (BCKA) α-keto-β-methylvalerate. youtube.commdpi.com There are two main isoforms of BCAT in mammals: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). mdpi.com While most amino acid catabolism begins in the liver, the initial step for BCAAs occurs primarily in skeletal muscle due to low hepatic BCAT activity. mdpi.com

Kinetic studies on BCAT from Escherichia coli have shown that the enzyme operates through a bi-bi ping-pong mechanism. nih.gov Detailed analysis of the kinetic constants indicates that for effective 2-oxoacid substrates, the release of the product amino acid is significantly faster than the release of 2-oxoglutarate during the transamination reaction. nih.gov

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1·mM-1) |

|---|---|---|---|

| L-Isoleucine | 1.0 ± 0.1 | 15.0 ± 0.5 | 15.0 |

| L-Leucine | 0.8 ± 0.1 | 20.0 ± 1.0 | 25.0 |

| L-Valine | 2.5 ± 0.3 | 18.0 ± 1.0 | 7.2 |

| α-Ketoglutarate | 0.4 ± 0.05 | - | - |

Data derived from kinetic studies on E. coli BCAT, illustrating the enzyme's substrate specificity. The presented values are approximations based on available research. nih.govresearchgate.net

The second step in BCAA catabolism is the irreversible oxidative decarboxylation of the BCKAs, a rate-limiting step catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDH or BCKDC). nih.govnih.gov This multienzyme complex is analogous to the pyruvate (B1213749) dehydrogenase complex and converts the α-keto acids into their respective acyl-CoA derivatives. nih.govyoutube.com For isoleucine, α-keto-β-methylvalerate is converted to α-methylbutyryl-CoA. nih.gov

The activity of the BCKDH complex is tightly regulated, primarily through a phosphorylation/dephosphorylation cycle. nih.govnih.gov A specific kinase, BCKDH kinase (BDK), phosphorylates the E1α subunit of the complex, leading to its inactivation. nih.govresearchgate.net Conversely, a specific phosphatase, protein phosphatase 2Cm (PP2Cm), dephosphorylates and activates the complex. youtube.comresearchgate.net The amount of BDK bound to the complex is inversely correlated with BCKDH activity. nih.gov Hormones also regulate BCKDC expression; insulin (B600854) up-regulates BDK, while glucocorticoids down-regulate it. nih.gov

| Regulator | Mechanism | Effect on BCKDH Activity |

|---|---|---|

| BCKDH Kinase (BDK) | Phosphorylation of E1α subunit | Inhibition nih.govresearchgate.net |

| Protein Phosphatase 2Cm (PP2Cm) | Dephosphorylation of E1α subunit | Activation youtube.comresearchgate.net |

| Insulin | Upregulates BDK expression | Inhibition nih.gov |

| Glucocorticoids | Downregulates BDK expression | Activation nih.gov |

| BCAA Supplementation | Decreases BDK activity and bound form | Activation science.gov |

Detailed Analysis of Divergent Isoleucine Catabolic Branches

Following the initial shared steps, the acyl-CoA derivatives generated from each BCAA enter distinct metabolic pathways. nih.gov The catabolism of isoleucine is unique in that it is both glucogenic and ketogenic, meaning its breakdown products can be used to synthesize both glucose and ketone bodies. nih.gov

The degradation of α-methylbutyryl-CoA, derived from isoleucine, proceeds through a series of reactions analogous to the β-oxidation of fatty acids. askfilo.com This pathway ultimately cleaves the carbon skeleton of isoleucine into two key metabolic intermediates: acetyl-CoA and propionyl-CoA. nih.govfigshare.comnih.gov Propionyl-CoA can be converted to succinyl-CoA, which enters the citric acid cycle and can be used for gluconeogenesis, highlighting the glucogenic nature of isoleucine. youtube.comnih.gov The production of acetyl-CoA, which can be used for ketone body synthesis or oxidized in the citric acid cycle, demonstrates its ketogenic nature. nih.gov

The conversion of 2-methylbutyryl-CoA (an alternative name for α-methylbutyryl-CoA) is a critical juncture in the isoleucine-specific degradation pathway. The first oxidative step is catalyzed by short/branched-chain acyl-CoA dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase. researchgate.netnewbornscreening.info This mitochondrial enzyme catalyzes the dehydrogenation of (S)-2-methylbutyryl-CoA to tiglyl-CoA. researchgate.net A deficiency in this enzyme leads to the accumulation of 2-methylbutyrylglycine (B135152) in the urine. nih.govbabysfirsttest.org

The pathway continues with the hydration of tiglyl-CoA, followed by another dehydrogenation step. In Pseudomonas putida, a 2-methyl-3-hydroxybutyryl-CoA dehydrogenase has been identified that catalyzes the oxidation of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA. nih.gov This intermediate is then cleaved by a thiolase to yield acetyl-CoA and propionyl-CoA. oup.com

| Enzyme | Abbreviation | Reaction Catalyzed |

|---|---|---|

| Short/Branched-Chain Acyl-CoA Dehydrogenase | SBCAD | 2-Methylbutyryl-CoA → Tiglyl-CoA researchgate.net |

| Enoyl-CoA Hydratase | - | Tiglyl-CoA → 2-Methyl-3-hydroxybutyryl-CoA |

| 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase | - | 2-Methyl-3-hydroxybutyryl-CoA → 2-Methylacetoacetyl-CoA nih.gov |

| 3-Ketoacyl-CoA Thiolase | - | 2-Methylacetoacetyl-CoA → Acetyl-CoA + Propionyl-CoA oup.com |

3-Hydroxyisobutyrate (B1249102) dehydrogenase (HIBADH) is a mitochondrial enzyme that catalyzes the NAD+-dependent, reversible oxidation of 3-hydroxyisobutyrate to methylmalonate semialdehyde, a step primarily associated with the catabolism of valine. wikipedia.org However, recent research in Arabidopsis thaliana has revealed that the corresponding plant enzyme, AtHDH1, is involved in the degradation of both valine and isoleucine. oup.comnih.gov

Systematic substrate screening showed that the enzyme can utilize not only its primary substrate, 3-hydroxyisobutyrate, but also 3-hydroxypropionate (B73278). oup.comnih.govresearchgate.net The ability to process 3-hydroxypropionate suggests a role for this dehydrogenase in isoleucine metabolism, as this compound can be an intermediate in the pathway. oup.com Knockdown of the gene for this enzyme in plants resulted in growth inhibition when cultivated with either valine or isoleucine, but not leucine (B10760876), providing further evidence for its dual role in BCAA metabolism. nih.gov

| Substrate | Relevance to Amino Acid Pathway |

|---|---|

| 3-Hydroxyisobutyrate | Valine Catabolism oup.comnih.gov |

| 3-Hydroxypropionate | Isoleucine Catabolism oup.comnih.gov |

| Methyl-3-hydroxy-2-methylpropionate | Isoleucine Catabolism oup.com |

Identification and Quantification of Key Isoleucine Catabolites and Intermediates

Analytical Approaches for 3-Methyl-2-oxopentanoate (B1228249) Detection

Accurately measuring 3-methyl-2-oxopentanoate in biological samples is essential for studying isoleucine metabolism and diagnosing related metabolic disorders. Various analytical techniques have been developed for its detection and quantification.

A sensitive method for determining the S- and R-enantiomers of 3-methyl-2-oxopentanoate in physiological fluids involves a multi-step process. nih.gov Initially, 2-oxo acids are extracted and separated from amino acids using cation-exchange chromatography. nih.gov The branched-chain 2-oxo acids then undergo reductive amination using L-leucine dehydrogenase, which converts S-3-methyl-2-oxopentanoate to L-isoleucine and R-3-methyl-2-oxopentanoate to L-alloisoleucine. These resulting amino acids can then be quantified through standard amino acid analysis. nih.gov This approach is also adaptable for gas chromatography-mass spectrometry (GC-MS) to analyze isotope enrichment, which is valuable in metabolic tracer studies. nih.gov

Gas chromatography is a versatile tool for this type of analysis. For instance, Gas Chromatography-Flame Ionization Detection (GC-FID) can be employed for both qualitative and quantitative analysis of related oxopentanoate compounds, often following established methods for fatty acid methyl ester (FAME) analysis. researchgate.net

Below is a summary of analytical methods used for the detection of 3-methyl-2-oxopentanoate.

| Analytical Technique | Sample Preparation Steps | Detection Method | Application |

| Amino Acid Analysis | Acid extraction, Cation-exchange chromatography, Reductive amination | Quantification of L-isoleucine and L-alloisoleucine | Determination of R/S enantiomer ratio in plasma |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Acid extraction, Cation-exchange chromatography, Reductive amination, Derivatization | Mass spectrometry | Isotope enrichment analysis in plasma |

| Gas Chromatography-Flame Ionization Detection (GC-FID) | Extraction, Concentration, Clean-up, (Potentially) Derivatization | Flame Ionization Detection | Qualitative and quantitative analysis |

Integration of Isoleucine Catabolism Products into Central Carbon Metabolism

The catabolism of isoleucine is significant as its products directly enter the central carbon metabolism, specifically the tricarboxylic acid (TCA) cycle. This integration means that isoleucine can serve as both a ketogenic and a glucogenic precursor. nih.gov

The initial steps of isoleucine degradation lead to the formation of 2-methylbutyryl-CoA. nih.gov This intermediate is further metabolized through a pathway that shares similarities with fatty acid β-oxidation, ultimately yielding two key products: acetyl-CoA and propionyl-CoA. nih.govyoutube.com

Acetyl-CoA : This two-carbon unit can enter the TCA cycle to be oxidized for energy production or be used for the synthesis of ketone bodies, hence the ketogenic nature of isoleucine. nih.govyoutube.com

Propionyl-CoA : This three-carbon unit is converted to succinyl-CoA in a series of enzymatic reactions. youtube.comnih.gov Succinyl-CoA is an intermediate of the TCA cycle, and its net contribution to the cycle's intermediates makes isoleucine a glucogenic amino acid, as these intermediates can be drawn off for gluconeogenesis. nih.govnih.gov

The dual ketogenic and glucogenic property distinguishes isoleucine from other branched-chain amino acids like leucine (purely ketogenic) and valine (purely glucogenic). nih.gov

Tissue-Specific Differences and Compartmentalization of Isoleucine Catabolism

The breakdown of branched-chain amino acids (BCAAs), including isoleucine, exhibits significant tissue-specific differences and subcellular compartmentalization. Unlike many other amino acids, the primary site for the initial steps of BCAA catabolism is not the liver but the skeletal muscle. youtube.com

The first reaction in isoleucine catabolism is a reversible transamination catalyzed by a branched-chain aminotransferase (BCAT). nih.gov This enzyme exists in two isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2) form. nih.govfrontiersin.org This dual location allows the initiation of isoleucine breakdown in different subcellular compartments. In this step, the amino group from isoleucine is transferred to α-ketoglutarate, producing glutamate and 3-methyl-2-oxopentanoate. nih.gov

The second, irreversible step is the oxidative decarboxylation of the resulting branched-chain α-keto acid (BCKA). nih.gov This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The BCKDH complex is located on the inner surface of the inner mitochondrial membrane, which means that the BCKAs formed in the cytosol must be transported into the mitochondria for further degradation. nih.gov This mitochondrial localization firmly traps the subsequent acyl-CoA intermediates within the mitochondrial matrix for further processing. nih.gov

While skeletal muscle is the main site for the initial transamination, other tissues like adipose tissue also play a role in BCAA catabolism. nih.gov The liver, although having lower BCAT activity, is significant in processing the BCKAs that are released into circulation from peripheral tissues like muscle. Dysregulation of BCAA metabolism in tissues such as adipose tissue has been linked to metabolic diseases. nih.gov

The following table summarizes the key aspects of tissue and cellular location in isoleucine catabolism.

| Metabolic Step | Enzyme | Cellular Location | Primary Tissues |

| Transamination | Branched-chain aminotransferase (BCAT) | Cytosol and Mitochondria | Skeletal muscle |

| Oxidative Decarboxylation | Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Inner mitochondrial membrane | Skeletal muscle, Liver, Adipose tissue |

| Further Oxidation | Various dehydrogenases, hydratases, etc. | Mitochondrial matrix | Skeletal muscle, Liver |

Structural Biology and Molecular Interactions of Isoleucine and Derivatives

Conformational Dynamics of Isoleucine Side Chains within Protein Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of proteins at atomic resolution. nih.gov For isoleucine, NMR has been particularly insightful in characterizing the conformational dynamics of its side chain. The chemical shift of the Cδ1 carbon is highly sensitive to the χ2 torsion angle. acs.orgresearchgate.net Specifically, a γ-gauche effect results in a significant upfield shift of the Cδ1 resonance when the side chain adopts a gauche- conformation. acs.orgresearchgate.net This relationship allows for the quantitative determination of the populations of different χ2 rotameric states. researchgate.net

Studies have shown that while isoleucine can theoretically sample four distinct χ2 conformations, in solution, it predominantly populates the trans and gauche- states. researchgate.net By measuring the 13Cδ1 chemical shifts, researchers can directly quantify the conformational sampling of the isoleucine side-chain χ2 angle. This approach is valuable for studying large protein complexes and even transient, low-populated "invisible" excited states of proteins through relaxation dispersion NMR experiments. researchgate.net DNP-enhanced solid-state NMR (ssNMR) at cryogenic temperatures can also be used to trap and study the distribution of isoleucine side-chain conformations in various states, including folded, unfolded, and fibrillar forms. acs.orgresearchgate.netnih.gov

Molecular Basis of Isoleucine Recognition by Chemoreceptors and Enzymes

The specific recognition of isoleucine by proteins is fundamental to many biological processes, from bacterial chemotaxis to metabolic regulation. This recognition is achieved through a combination of shape complementarity and specific chemical interactions within the ligand-binding pocket.

X-ray crystallography provides high-resolution three-dimensional structures of protein-ligand complexes, offering a detailed view of molecular recognition. nih.govnih.gov The crystal structure of the periplasmic tandem Per-Arnt-Sim (PAS) sensing domain of the Campylobacter jejuni chemoreceptor Tlp3 in complex with isoleucine reveals the molecular basis of its chemoattractant recognition. iucr.org

In the Tlp3-isoleucine complex, the ligand-binding sites are located in the membrane-distal PAS domains. iucr.org The binding of isoleucine is stabilized by a network of interactions with conserved amino acid residues. Mutagenesis studies have confirmed that five highly conserved residues that interact with the main-chain moiety of isoleucine are essential for binding. iucr.org The binding of isoleucine induces a significant conformational change in the distal PAS domain, causing a loop to close over the binding site. This movement weakens the association between the distal and proximal domains, leading to a "piston" displacement of the C-terminal helix, which is thought to generate a transmembrane signal. iucr.org The ligand-binding domain of Tlp3 from Campylobacter hepaticus has also been crystallized, paving the way for further structural studies. mdpi.commdpi.com

Threonine dehydratase (also known as threonine deaminase) is a key enzyme in the biosynthesis of isoleucine and is allosterically regulated by isoleucine in a feedback inhibition mechanism. nih.govnih.govpurdue.eduebi.ac.uk The crystal structure of the regulatory domain of Escherichia coli threonine dehydratase (EcIlvA) bound to isoleucine reveals the structural basis for this regulation. nih.govrcsb.org

Isoleucine binds to a specific site in the regulatory domain, which is distinct from the active site. nih.gov The binding pocket is located between two loops, and the interaction triggers a conformational change that propagates across the domain. nih.gov A key residue, Phenylalanine 352 (Phe352), is crucial for initiating this conformational signal. When isoleucine binds, the side chain of Phe352 moves, initiating a cascade of structural changes that are transmitted to the active site of an adjacent protomer in the tetrameric enzyme, ultimately inhibiting its activity. nih.govrcsb.org Mutation of Phe352 to Alanine results in an enzyme that can still bind isoleucine but is resistant to feedback inhibition. nih.govrcsb.org In contrast, the threonine dehydratase from Staphylococcus aureus lacks this isoleucine binding site and is not subject to feedback regulation by isoleucine. rcsb.org

| Enzyme | Organism | Key Residue for Isoleucine Binding | Regulatory Effect of Isoleucine |

| Threonine Dehydratase (IlvA) | Escherichia coli | Phe352 | Allosteric Inhibitor |

| Threonine Dehydratase (IlvA) | Staphylococcus aureus | N/A | No feedback regulation |

| Threonine Dehydratase | Corynebacterium glutamicum | Not specified | Negative allosteric effector |

Impact of Isoleucine Residues on Overall Protein Stability and Function

Clusters of isoleucine, leucine (B10760876), and valine (ILV) side chains can form hydrophobic cores that are critical for protein stability, even in high-energy, partially folded states. nih.govresearchgate.net These clusters effectively shield the protein's hydrogen bond networks from the solvent, thereby enhancing stability. nih.govresearchgate.net

Mutational studies have demonstrated the importance of isoleucine for protein stability. Replacing isoleucine with a smaller hydrophobic residue like valine can have varying effects depending on the local environment, but in many cases, the protein structure is optimized for the specific size and shape of either isoleucine or valine. nih.gov Conversely, substituting a hydrophobic isoleucine residue on the protein surface with a hydrophilic residue like threonine has been shown to enhance the thermostability of a lipase (B570770) from Bacillus. nih.gov The impact of isoleucine-to-valine substitutions on protein structure and function is generally predicted to be less damaging than substitutions with dissimilar amino acids. oup.com However, even substitutions with other hydrophobic residues can alter protein stability if they disrupt the intricate packing within the hydrophobic core. biorxiv.orgresearchgate.net The effects of individual mutations on protein stability are often conserved across homologous proteins, suggesting that the preference for certain amino acids at specific positions is maintained during evolution. pnas.org

| Mutation | Protein | Effect on Stability |

| Isoleucine → Valine | E. coli thioredoxin | Variable, depends on local packing |

| Isoleucine → Threonine (surface) | Bacillus lipase | Increased thermostability |

| Valine → Isoleucine (hydrophobic core) | P22 Tailspike Protein | Minor change in stability |

Stereochemical Investigations of Isoleucine and Allo-Isoleucine in Complex Biological Systems

Isoleucine is unique among the common proteinogenic amino acids in that it possesses two stereogenic centers, at the α-carbon and the β-carbon. This gives rise to four possible stereoisomers. The naturally occurring form in proteins is L-isoleucine (2S, 3S). Epimerization at the α-carbon produces D-allo-isoleucine (2R, 3S). rsc.org

L-allo-isoleucine is a stereoisomer of L-isoleucine that differs in the stereochemistry at the β-carbon. It is produced as a byproduct of isoleucine transamination and is found at low levels in human plasma. Elevated levels of L-alloisoleucine are a key diagnostic marker for Maple Syrup Urine Disease (MSUD), a genetic disorder affecting the metabolism of branched-chain amino acids.

Distinguishing between isoleucine and allo-isoleucine is crucial in various contexts, from natural product synthesis to clinical diagnostics. NMR spectroscopy provides a straightforward method for differentiating these diastereomers. rsc.orgrsc.orgresearchgate.net The chemical shifts and coupling constants of the proton and carbon at the α-stereocenter are distinct for isoleucine and allo-isoleucine, allowing for their unambiguous assignment and the quantification of epimerization during chemical reactions. rsc.orgrsc.orgresearchgate.net Ion mobility mass spectrometry is another technique that can be used to separate these isomers, although diastereomers like L-isoleucine and L-allo-isoleucine can be challenging to resolve completely in a mixture. nih.gov The stereochemistry of isoleucine and its derivatives can be critical for their biological activity, as it can affect their recognition by transporters and their interaction with biological targets. nih.gov

Academic Applications of Isoleucine and Its Methylated Hydrochloride Derivatives in Advanced Chemical Synthesis

Utilization as Building Blocks in Peptide and Protein Synthesis Research

A thorough review of academic literature did not yield specific examples of "Isoleucine, 3-methyl-, hydrochloride" being utilized as a direct building block in the synthesis of novel bioactive peptides or for incorporation into recombinant proteins. Research in this area primarily focuses on proteinogenic amino acids and their more common derivatives.

Precursors for the Synthesis of Novel Bioactive Peptides and Pharmaceutical Leads

There is no specific information available in the reviewed literature detailing the use of "this compound" as a precursor for novel bioactive peptides or pharmaceutical leads.

Methodologies for Incorporation into Recombinant Proteins and Enzymes

Specific methodologies for the incorporation of "this compound" into recombinant proteins and enzymes have not been described in the available scientific literature.

Role in Asymmetric Synthesis as Chiral Auxiliaries

The role of "this compound" as a chiral auxiliary in asymmetric synthesis is not documented in the reviewed academic literature.

Stereoselective Production of Enantiomerically Pure Compounds

There is no specific information available on the use of "this compound" for the stereoselective production of enantiomerically pure compounds.

Design and Synthesis of Non-Natural Isoleucine Derivatives for Research Probes

The design and synthesis of non-natural amino acids, including derivatives of isoleucine, is a significant area of chemical biology. These synthetic analogs serve as powerful tools to probe protein structure, function, and dynamics. A prominent strategy in this field is the incorporation of fluorine atoms into the amino acid side chain to create fluorinated analogs.

Synthesis and Application of Fluorinated Isoleucine Analogs in Protein Studies

Fluorinated amino acids are particularly valuable as research probes due to the unique properties of the fluorine atom. The ¹⁹F nucleus is an excellent NMR probe because it is nearly 100% naturally abundant, has a high gyromagnetic ratio, and its chemical shift is highly sensitive to the local environment. Furthermore, the absence of endogenous fluorine in most biological systems provides a clear background for ¹⁹F-NMR studies. nih.govnih.gov

The synthesis of fluorinated isoleucine analogs presents a significant challenge due to the presence of a second stereocenter at the β-position. exlibrisgroup.com Nevertheless, various synthetic routes have been developed to access these valuable compounds.

One notable approach involves the stereoselective synthesis of δ-fluorinated isoleucines through consecutive C(sp³)–H bond functionalization reactions. This method allows for the generation of 5-fluoro-L-isoleucine and 5,5-difluoro-L-isoleucine from an L-alanine derivative. exlibrisgroup.comresearchgate.net Another strategy focuses on the synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and its allo-diastereomer. nih.govbeilstein-journals.org This synthesis was achieved, and the resulting trifluoroisoleucine was incorporated into a model peptide using solid-phase peptide synthesis to evaluate its effect on α-helix propensity. nih.govbeilstein-journals.org

Applications in Protein Studies:

Once synthesized, fluorinated isoleucine analogs can be incorporated into proteins, providing powerful probes for structural and functional analysis. For instance, d,l-2-amino-5,5,5-trifluoro-3-methyl pentanoic acid (5TFI) has been successfully incorporated into murine dihydrofolate reductase (mDHFR) and murine interleukin-2 (B1167480) (mIL-2) in an isoleucine auxotrophic Escherichia coli strain. nih.gov Remarkably, over 93% of the isoleucine residues were replaced by 5TFI, and the resulting fluorinated proteins retained their stable and functional structures. nih.gov This high level of incorporation demonstrates the feasibility of using the cell's own translational machinery to introduce these non-natural amino acids.

These fluorinated proteins are invaluable for ¹⁹F-NMR studies. The distinct resonances of the incorporated fluorinated isoleucine residues can be used to monitor conformational changes, protein-ligand interactions, and protein dynamics with high sensitivity. researchgate.nettandfonline.comtandfonline.com For example, the leucine-isoleucine-valine binding protein (LIV) has been labeled with 5-fluorotryptophan (B555192) to explore its structural dynamics. tandfonline.comtandfonline.com While this is not isoleucine, it highlights the general utility of fluorinated amino acids in studying protein function.

Below is an interactive data table summarizing key fluorinated isoleucine analogs and their applications.

| Fluorinated Isoleucine Analog | Abbreviation | Key Synthetic Feature | Application | References |

| 5-fluoro-L-isoleucine | --- | C(sp³)–H bond functionalization | Protein NMR, Pharmaceutical/Agrochemical building block | exlibrisgroup.comresearchgate.net |

| 5,5-difluoro-L-isoleucine | --- | C(sp³)–H bond functionalization | Protein NMR, Pharmaceutical/Agrochemical building block | exlibrisgroup.comresearchgate.net |

| (2S,3S)-5,5,5-trifluoroisoleucine | L-5-F₃Ile | Stereoselective synthesis from 4,4,4-trifluorobutanoic acid | Incorporation into peptides to study α-helix propensity | nih.govbeilstein-journals.orgscilit.com |

| d,l-2-amino-5,5,5-trifluoro-3-methyl pentanoic acid | 5TFI | Not detailed in source | In vivo incorporation into proteins for functional studies | nih.gov |

| d,l-2-amino-3-trifluoromethyl pentanoic acid | 3TFI | Not detailed in source | Not incorporated in vivo; not activated by IleRS | nih.gov |

Development of Amino Acid Schiff Bases and their Metal Complexes for Enzyme Inhibition Studies

The synthesis of Schiff bases from amino acids, including isoleucine, and their subsequent complexation with metal ions represents a significant area of research in the development of enzyme inhibitors. ijcce.ac.irresearchgate.net These compounds are formed through the condensation reaction of an amino acid with an aldehyde or ketone. ijcce.ac.irresearchgate.net The resulting imine group (-HC=N-) is crucial for their biological activity. ijcce.ac.ir Studies have shown that the biological efficacy of Schiff bases can be enhanced upon coordination with metal ions, leading to more potent and effective enzyme inhibitors. ijcce.ac.irscirp.org

Research has focused on synthesizing novel metal complexes using isoleucine-derived Schiff bases. For instance, new Zn(II) complexes were produced from Schiff bases synthesized from the reaction of 3-methoxy-2-hydroxybenzaldehyde (o-vanillin) and isoleucine methyl ester. ijcce.ac.ir These complexes, along with others derived from amino acids like phenylalanine and methionine, were characterized using various spectroscopic and analytical techniques, including FT-IR, NMR, and UV-vis spectroscopy. ijcce.ac.ir

The inhibitory potential of these metal complexes has been evaluated against several metabolic enzymes, notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the study of neurodegenerative disorders like Alzheimer's disease. ijcce.ac.irijcce.ac.ir In one study, Zn(II) complexes with isoleucine Schiff bases demonstrated potent inhibitory activities against both AChE and BChE. ijcce.ac.ir The findings indicated that these synthetic complexes exhibited significantly greater inhibitory activity than the standard inhibitor, Tacrine. ijcce.ac.ir Molecular docking studies have also been employed to investigate the interactions between these metal complexes and the active sites of the enzymes, providing insights into their mechanism of inhibition. ijcce.ac.irijcce.ac.ir Similarly, Co(II) complexes with Schiff bases derived from salicylaldehyde (B1680747) and isoleucine have been synthesized and characterized, with their proposed octahedral structures suggesting potential for biological applications. scirp.orgresearchgate.net

The following table summarizes the inhibitory activity of representative amino acid Schiff base-Zn(II) complexes against AChE and BChE.

| Compound ID | Target Enzyme | Ki (µM) | IC50 (µM) |

| 1a (Isoleucine derivative) | AChE | 78.04 ± 8.66 | - |

| 1a (Isoleucine derivative) | BChE | 33.41 ± 5.46 | 34.30 |

| 1b (Phenylalanine derivative) | BChE | 24.31 ± 3.98 | 29.75 |

| 1c (Methionine derivative) | AChE | 111.24 ± 12.61 | - |

| 1c (Methionine derivative) | BChE | 85.18 ± 7.05 | 95.98 |

| Tacrine (Standard) | BChE | - | 94.37 |

Data sourced from studies on novel Zn(II) complexes with amino acid Schiff bases. ijcce.ac.ir

Conjugation Strategies for Amino Acid-Modified Natural Compounds

Conjugating amino acids to natural compounds is a key strategy aimed at enhancing their pharmacokinetic profiles, improving bioavailability, and increasing therapeutic efficacy. nih.govresearchgate.net This approach leverages the diverse chemical properties of amino acid sidechains to modify the structure of natural products, potentially overcoming issues like low water solubility or rapid metabolism. nih.gov

One notable example involves the modification of quinine (B1679958), a natural antimalarial alkaloid. nih.gov To improve its performance and address resistance issues, researchers have synthesized conjugates by forming an ester bond between quinine and specific amino acids or short peptides. nih.gov In one such study, an acylbenzotriazoles-L-isoleucine-glycine-quinine conjugate was developed. nih.gov This compound demonstrated potent antimalarial activity, with an IC50 value of 23 nM, which is comparable to that of unmodified quinine (IC50 of 18 nM). nih.gov This finding suggests that conjugating a short peptide containing isoleucine to the hydroxyl group of quinine does not diminish its inherent biological activity and offers a pathway to new derivatives with potentially improved properties. nih.gov

The general synthetic strategy for such conjugations often involves protecting the amino acid, activating the natural compound or the amino acid to facilitate bond formation (e.g., ester or amide linkage), and finally, deprotection. nih.gov For instance, piperic acid, derived from piperine, has been conjugated to various amino acid methyl esters. nih.gov This approach highlights a versatile method for creating libraries of amino acid-natural compound conjugates for biological screening. nih.govresearchgate.net The ultimate goal of these strategies is to create pharmacologically active and pharmacokinetically favorable molecules, transforming promising natural products into viable therapeutic agents. nih.gov

Synthesis of Labeled Precursors for NMR-Based Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of proteins at an atomic level. nih.govsigmaaldrich.com However, for large biomolecules, NMR spectra can become overly complex and crowded. nih.govmdpi.com To overcome this, specific isotopic labeling of amino acids, such as isoleucine, is employed. nih.govnih.gov This involves incorporating stable isotopes like 2H (deuterium), 13C, and 15N into the amino acid structure, which simplifies spectra and enhances the quality of structural and dynamic data. nih.govmdpi.comproquest.com

The synthesis of labeled precursors is fundamental to this approach. These precursors are then added to bacterial growth media, allowing them to be biosynthetically incorporated into proteins. nih.govmpg.de For isoleucine, several labeling strategies have been developed using specific precursors:

15N Labeling : L-[15N]isoleucine can be produced by cultivating bacteria like Corynebacterium glutamicum in a medium containing [15N]ammonium sulfate (B86663) and alpha-ketobutyrate. nih.gov This method yields highly enriched isoleucine for studies requiring nitrogen-specific NMR data. nih.gov

13C Labeling : Site-specific 13C-labeling of isoleucine is crucial for resolving specific structural features. By providing induced bacterial cells with [2-13C]- or [3-13C]pyruvic acid, researchers can synthesize isoleucine with a single 13C label at the C-3 or C-3' position, respectively. nih.gov Another common precursor, α-ketobutyrate, can be used to exclusively label the methyl groups of isoleucine, which is particularly useful for studying the dynamics of large proteins. nih.govmpg.de A novel synthetic route has also been established to create an Ile γ1-13CH2/δ-CD3 pattern, providing a sensitive reporter for side-chain dynamics and protein-ligand interactions. proquest.com

2H (Deuterium) Labeling : Deuterium labeling is used to simplify complex proton NMR spectra. mdpi.com For example, [3-²H]dl-isoleucine has been synthesized from deuterium-labeled precursors like [3-²H]3-methyl-2-oxopentanoic acid for use in biosynthetic studies. researchgate.net

These labeling techniques, particularly when combined with high deuteration levels, significantly reduce spectral complexity and improve relaxation properties, enabling the study of high-molecular-weight protein systems that would otherwise be intractable by solution NMR. nih.govsigmaaldrich.com The development of efficient synthetic routes for these labeled precursors is therefore a critical aspect of advanced biomolecular NMR research. proquest.com

Role of Isoleucine in Microbial and Plant Metabolism

Isoleucine Metabolism in Specific Microbial Species

In microorganisms, the biosynthesis of isoleucine is a tightly regulated process, crucial for adapting to changing environmental conditions and maintaining metabolic balance. asm.org Bacteria, in particular, exhibit diverse strategies for managing their isoleucine pools, linking its synthesis and degradation to central metabolic and regulatory networks. researchgate.netmdpi.com

Environmental signals profoundly influence the rate of isoleucine biosynthesis in various microbial species. In photoheterotrophic purple non-sulfur bacteria (PNSB) like Rhodospirillum rubrum, isoleucine metabolism is responsive to both light intensity and the nature of the available carbon source. nih.govresearcher.life Studies have demonstrated that isoleucine content is higher under illuminated conditions, and this effect is amplified when the bacteria are subjected to light stress, such as a sudden increase in light intensity. nih.govfrontiersin.orgnih.gov This response suggests that the isoleucine biosynthesis pathway is upregulated to cope with the physiological challenges imposed by high light. nih.govnih.gov

The type of carbon source also dictates the flux through the isoleucine pathway. When these bacteria utilize reduced carbon sources like acetate (B1210297) or butyrate, enzymes related to isoleucine biosynthesis are upregulated. nih.govfrontiersin.org This is in contrast to growth on less reduced substrates like succinate. frontiersin.org In Escherichia coli, the presence of environmental carbon sources like propionate (B1217596) can activate an alternative "underground" pathway for isoleucine synthesis, demonstrating metabolic flexibility. nih.govelifesciences.org This pathway, which uses propionyl-CoA and formate, can contribute a significant fraction of the cell's isoleucine, showcasing how bacteria adapt to best utilize available nutrients. nih.govelifesciences.org The regulation is often mediated by feedback inhibition, where the final product, isoleucine, inhibits the first enzyme in the pathway, threonine deaminase, to control its own production. asm.orgnih.gov

A critical function of isoleucine biosynthesis in photoheterotrophic organisms is its role in maintaining redox homeostasis. nih.govresearcher.life Under photoheterotrophic conditions, especially with reduced carbon substrates, cells can generate an excess of reduced electron carriers (like NADH and FADH2) than is required for biomass production. nih.govresearchgate.net This excess reducing power must be oxidized to prevent metabolic blockage and cellular damage, a condition known as redox stress. nih.gov

The isoleucine biosynthesis pathway serves as an "electron sink," consuming excess reducing equivalents. frontiersin.orgnih.gov For instance, the synthesis of one molecule of isoleucine from acetate consumes a net of three reducing equivalents. nih.govfrontiersin.org This makes the pathway a vital tool for managing the redox balance, particularly during the initial phases of photoheterotrophic growth on substrates like acetate, which can induce significant redox stress. nih.gov Research on Rhodospirillum rubrum has shown that a fully functional isoleucine biosynthesis pathway is crucial for initiating growth under these conditions, helping the cells to balance redox stress and accelerate their adaptation. nih.govfrontiersin.org This role is so significant that even when isoleucine is supplied externally, the pathway's activity is still required for optimal growth, underscoring its importance beyond simple amino acid provision. researcher.lifenih.gov

Given its essential nature, isoleucine is a valuable compound produced industrially, primarily through microbial fermentation. nih.govacs.org Species like Corynebacterium glutamicum and Escherichia coli are the main strains used for large-scale production. nih.govacs.org Metabolic engineering strategies are extensively employed to enhance production efficiency by overcoming the complex and strict regulatory mechanisms that naturally limit isoleucine synthesis. nih.gov

Researchers have screened various naturally occurring bacterial isolates for their ability to produce isoleucine. Studies have identified strains capable of producing significant quantities of L-isoleucine from different substrates and fermentation media. fspublishers.orgresearchgate.net For example, a bacterial isolate designated UAF AF12 was found to produce up to 6.1 g/L of isoleucine in a fermentation medium after 24 hours. fspublishers.orgresearchgate.net The choice of carbon source, such as glucose, and the fermentation time are critical parameters that significantly affect the yield. fspublishers.org

| Bacterial Isolate | Fermentation Medium | Incubation Time (hours) | Isoleucine Yield (g/L) | Reference |

|---|---|---|---|---|

| UAF AF12 | FM-1 | 24 | 6.1 | fspublishers.orgresearchgate.net |

| UAF AF21 | FM-1 | 24 | 5.6 | fspublishers.org |

| UAF AL10 | L-6 | 72 | 2.8 | fspublishers.org |

| UAF AL9 | L-6 | 24 | 1.7 | fspublishers.org |

| Engineered E. coli | Shake Flask Fermentation | Not Specified | 7.48 | acs.org |

Isoleucine Biosynthesis and Degradation in Plants

In plants, isoleucine is one of the branched-chain amino acids (BCAAs) that they can synthesize de novo. researchgate.nettaylorfrancis.com The biosynthetic pathway is located in the chloroplasts and is not only crucial for producing building blocks for proteins but also for generating precursors for various secondary metabolites. taylorfrancis.comresearchgate.net The regulation and integration of isoleucine metabolism with other amino acid pathways are vital for normal plant growth, development, and stress response. nih.govresearchgate.net

The biosynthesis of isoleucine is intrinsically linked to the metabolism of other amino acids in the aspartate family, particularly threonine and methionine. nih.govfrontiersin.org The pathways are highly interconnected, as both threonine and methionine can serve as substrates for isoleucine synthesis. nih.govresearchgate.net Threonine is the direct precursor, where the enzyme threonine deaminase catalyzes the first committed step in the isoleucine biosynthetic pathway. nih.gov Therefore, the availability of threonine directly influences the rate of isoleucine production. nih.gov

This metabolic connection is critical during various stages of plant development and in response to environmental changes. researchgate.net For example, a partial deficiency in isoleucine biosynthesis due to a mutation in the threonine deaminase gene has been shown to impair root development in Arabidopsis, affecting both cell proliferation and expansion. nih.gov This highlights isoleucine's specific and essential role in developmental processes beyond protein synthesis. nih.gov The catabolism of methionine can also produce 2-ketobutyrate, a key intermediate in isoleucine biosynthesis, further demonstrating the metabolic interdependence. elifesciences.org The coordinated regulation of these pathways ensures a balanced supply of these essential amino acids for plant growth. nih.govresearchgate.net

Under conditions of metabolic stress, such as extended darkness, drought, or pathogen attack, photosynthesis is often impaired, leading to a severe energy deficit. nih.govresearchgate.net In these situations, plants can reconfigure their metabolism to use alternative respiratory substrates for energy production. oup.com The catabolism of amino acids, including the branched-chain amino acids isoleucine, leucine (B10760876), and valine, becomes a significant source of energy. exlibrisgroup.comresearchgate.net

During carbon starvation, the degradation of proteins releases amino acids, which are then catabolized. nih.govexlibrisgroup.com The breakdown of isoleucine yields acetyl-CoA and propionyl-CoA. qiagen.com Acetyl-CoA can directly enter the tricarboxylic acid (TCA) cycle in the mitochondria to generate ATP and reducing equivalents, thereby sustaining cellular energy levels when sugars are scarce. frontiersin.orgresearchgate.net The accumulation of BCAAs is a known response to osmotic stress, where they may act as compatible osmolytes or be catabolized as an alternative energy source to help the plant survive adverse conditions. nih.govresearchgate.net This metabolic flexibility is a key survival strategy, allowing plants to maintain energy homeostasis during periods of environmental stress. nih.govexlibrisgroup.com

Chemoreception and Amino Acid Sensing Mechanisms in Microorganisms

Microorganisms have evolved sophisticated systems to sense their chemical environment, allowing them to locate nutrients and avoid toxins. Amino acids, as fundamental building blocks for life, are key chemoattractants. Isoleucine, a branched-chain amino acid (BCAA), serves as an important signal for various cellular processes in bacteria and other microorganisms. The detection of extracellular amino acids like isoleucine is mediated by dedicated receptors and signaling pathways.

Extracellular amino acids are recognized by specific receptors, such as G protein-coupled receptors (GPCRs) in eukaryotes and chemoreceptors in bacteria and archaea. pnas.org In bacteria, chemoreceptors are transmembrane proteins that detect specific molecules and initiate a signaling cascade that controls the cell's motility, a process known as chemotaxis. nih.gov This allows bacteria to move towards environments with higher concentrations of beneficial substances like isoleucine.

Research has identified a conserved motif involved in amino acid sensing across different domains of life, from bacteria to humans. pnas.org This highlights a fundamental mechanism for nutrient detection that has been preserved throughout evolution.

Research Findings on Isoleucine Sensing

Several studies have shed light on the mechanisms by which microorganisms sense isoleucine.

Genetically Encoded Nanosensors: To better understand how isoleucine functions within living cells, researchers have developed genetically encoded nanosensors. nih.gov One such sensor, GEII, is a FRET-based tool constructed using the E. coli-derived LivJ protein, which naturally binds to branched-chain amino acids with the highest affinity for isoleucine. nih.gov This tool allows for the real-time monitoring of isoleucine uptake and concentration in bacterial cells, demonstrating that E. coli can take up isoleucine from the environment, reaching saturation in about 30-40 minutes. nih.govresearchgate.net

Bacterial Chemoreceptors: In bacteria like E. coli, a variety of chemoreceptors are expressed to detect a wide range of molecules. While some receptors are highly specific, others can bind to a group of related substances. nih.gov The sensing of amino acids by these receptors is a crucial first step in the chemotactic response. Although specific chemoreceptors for many individual amino acids have been identified, the direct sensing of isoleucine is often part of a broader recognition of branched-chain amino acids.

Conserved Amino Acid Sensing Motif: A significant discovery has been the identification of a simple, conserved amino acid-binding motif present in receptors across bacteria, archaea, and eukaryotes. pnas.org This motif plays a crucial role in the function of thousands of receptors, many of which are found in human pathogens where amino acids are key mediators of pathogenicity. pnas.org This finding suggests a universal mechanism for amino acid detection.

The following table summarizes key research findings related to isoleucine sensing in microorganisms.

| Research Area | Key Findings | Organism/System Studied | Reference |

| Genetically Encoded Nanosensor | Development of GEII, a FRET-based sensor for real-time isoleucine monitoring. Isoleucine uptake in E. coli reaches saturation in 30-40 minutes. | Escherichia coli | nih.govresearchgate.net |

| Bacterial Chemotaxis | Chemoreceptors bind extracellular molecules, initiating a signaling cascade that controls cell motility towards nutrients. | Escherichia coli | nih.gov |

| Conserved Sensing Motif | Identification of a conserved amino acid-binding motif in receptors across different domains of life, indicating a universal sensing mechanism. | Bacteria, Archaea, Eukaryotes | pnas.org |

Isoleucine's Influence on Microbial Metabolism

The sensing of isoleucine not only guides microbial motility but also influences metabolic pathways. For instance, in the bacterium Rhodospirillum rubrum, the presence of isoleucine can affect the activity of enzymes involved in its own biosynthesis, such as acetolactate synthase. frontiersin.org This feedback inhibition is a common regulatory mechanism where the end product of a pathway controls its own production. Studies have shown that while isoleucine can initially reduce the activity of this enzyme, the activity can recover, suggesting a dynamic regulation of its metabolic pathway in response to environmental availability. frontiersin.org

The table below details the effect of isoleucine on a key enzyme in its biosynthetic pathway in Rhodospirillum rubrum.

| Enzyme | Effect of Isoleucine Presence | Observation Phase | Reference |

| Acetolactate Synthase | 1.73-fold reduction in activity | Lag phase | frontiersin.org |

| Acetolactate Synthase | Activity increases to levels comparable to cultures without isoleucine | Early exponential phase | frontiersin.org |

Interdisciplinary Research Perspectives on Isoleucine and Its Derivatives

Interconnections of Isoleucine Metabolism with Broader Cellular Pathways

Influence on Glucose Metabolism and Insulin (B600854) Sensitivity

Research has increasingly pointed towards isoleucine's significant role in regulating blood glucose levels and enhancing insulin sensitivity. Studies have demonstrated that isoleucine can stimulate glucose uptake in skeletal muscle, a major site for glucose disposal, independent of significant increases in plasma insulin levels. researchgate.netphysiology.org This suggests a direct effect on muscle cells, potentially improving their ability to utilize glucose from the bloodstream. Furthermore, oral administration of isoleucine has been shown to lower plasma glucose levels in rats. physiology.org

Key Findings on Isoleucine's Influence on Glucose Metabolism

| Finding | Primary Tissue/Organ Involved | Observed Effect | Supporting Evidence |

|---|---|---|---|

| Stimulation of Glucose Uptake | Skeletal Muscle | Increased uptake of glucose from the bloodstream. | In vitro and in vivo rodent studies. researchgate.netphysiology.org |

| Suppression of Gluconeogenesis | Liver | Decreased production of glucose. | Reduced activity of gluconeogenic enzymes. researchgate.netphysiology.org |

| Hypoglycemic Effect | Systemic | Lowering of plasma glucose levels. | Observed after oral administration in rats. physiology.org |

Role in Lipid Accumulation and Energetic Processes

The catabolism of isoleucine contributes to cellular energy production. The breakdown of this amino acid yields acetyl-CoA and propionyl-CoA. nih.gov Acetyl-CoA can be directly oxidized in the tricarboxylic acid (TCA) cycle for ATP production or used for the synthesis of fatty acids and ketone bodies. nih.gov Propionyl-CoA can be converted to succinyl-CoA, another TCA cycle intermediate, further contributing to the cell's energy pool. nih.gov This dual contribution makes isoleucine both a ketogenic and a glucogenic amino acid. nih.gov

Linkages to the Tricarboxylic Acid (TCA) Cycle and ATP Generation

The catabolism of isoleucine is directly linked to the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism for energy production. youtube.compulsus.com The breakdown of isoleucine generates acetyl-CoA and propionyl-CoA, both of which can enter the TCA cycle. nih.gov Acetyl-CoA combines with oxaloacetate to form citrate, initiating the cycle. youtube.com Propionyl-CoA is converted to succinyl-CoA, which is an intermediate of the TCA cycle itself. nih.gov

By feeding into the TCA cycle, isoleucine catabolism directly contributes to the production of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavin adenine dinucleotide (FADH2). These electron carriers then donate their electrons to the electron transport chain, driving the process of oxidative phosphorylation and the generation of the majority of the cell's ATP. youtube.com Therefore, isoleucine serves as an important fuel source for cellular energy production, particularly in tissues with high metabolic rates. nih.gov

Biochemical Mechanisms Underlying Metabolic Disorders Associated with Branched-Chain Amino Acid Dysregulation

Dysregulation of branched-chain amino acid metabolism, including that of isoleucine, can lead to a group of inherited metabolic disorders known as organic acidemias. mhmedical.com These disorders are characterized by the accumulation of toxic organic acids in the body, resulting from deficiencies in specific enzymes involved in the BCAA catabolic pathways. mhmedical.com

Research on Enzyme Deficiencies in Isoleucine Degradation

Several inborn errors of metabolism are specifically associated with defects in the isoleucine degradation pathway. researchgate.netnih.gov These disorders are caused by mutations in the genes encoding the enzymes responsible for the sequential breakdown of isoleucine. The accumulation of specific intermediates proximal to the deficient enzyme is a hallmark of these conditions and is used for diagnosis. researchgate.netnih.gov

One of the well-characterized disorders is beta-ketothiolase deficiency , which results from a deficiency in the enzyme mitochondrial acetoacetyl-CoA thiolase (also known as T2 or ACAT1). researchgate.netnih.gov This enzyme catalyzes the final step in the isoleucine catabolic pathway. Its deficiency leads to the accumulation of 2-methylacetoacetyl-CoA and its derivatives, causing episodes of ketoacidosis. researchgate.net

Other rare defects in isoleucine degradation include short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency . researchgate.netnih.gov SBCAD deficiency is caused by a defect in the enzyme that catalyzes the third step of isoleucine catabolism. MHBD deficiency affects the fourth step in the pathway. researchgate.net These disorders often present with neurological manifestations. researchgate.netnih.gov

Enzyme Deficiencies in the Isoleucine Degradation Pathway

| Disorder | Deficient Enzyme | Gene | Key Metabolic Consequence | Primary Clinical Manifestations |

|---|---|---|---|---|

| Beta-ketothiolase deficiency | Mitochondrial acetoacetyl-CoA thiolase (β-KT, T2) | ACAT1 | Accumulation of 2-methylacetoacetyl-CoA and derivatives. | Episodic ketoacidosis. researchgate.net |

| Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency | Short/branched-chain acyl-CoA dehydrogenase | ACADSB | Accumulation of 2-methylbutyrylglycine (B135152). | Primarily neurological manifestations. researchgate.net |

| 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency | 2-methyl-3-hydroxybutyryl-CoA dehydrogenase | HADH2 | Accumulation of 2-methyl-3-hydroxybutyric acid. | Predominantly neurological manifestations. researchgate.net |

Molecular Modulation of Cellular Processes by Isoleucine Derivatives

Beyond its role in central metabolism, isoleucine and its derivatives can act as signaling molecules, modulating various cellular processes. One notable example is jasmonoyl-isoleucine (JA-Ile) , a plant hormone that plays a crucial role in regulating plant growth, development, and defense responses. mdpi.com JA-Ile is formed by the conjugation of jasmonic acid with isoleucine. mdpi.com It acts by binding to a receptor complex, which then triggers the degradation of repressor proteins and the activation of downstream gene expression. mdpi.com This highlights how an isoleucine derivative can function as a key signaling molecule in a non-animal system.

Impact on Protein Synthesis Regulation (e.g., mTOR Pathway)

Isoleucine, a branched-chain amino acid (BCAA), is a critical regulator of protein synthesis, primarily through its influence on the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov The mTOR pathway is a central controller of cell growth, proliferation, and metabolism, and its activation is essential for the initiation of protein translation. Research has demonstrated that isoleucine can independently stimulate key components of this pathway, thereby promoting the synthesis of new proteins.

In studies using bovine mammary cells, supplementation with L-isoleucine was shown to significantly increase the phosphorylation of mTOR at serine 2448, as well as its downstream targets, ribosomal protein S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6). nih.govresearchgate.net Phosphorylation of these molecules is a hallmark of mTOR activation and is crucial for enhancing the translational capacity of the cell. Conversely, the depletion of L-isoleucine from the cellular environment leads to a marked reduction in the phosphorylation of both mTOR and rpS6. nih.govresearchgate.net

The functional consequence of this regulation is a direct impact on the rate of protein synthesis. The fractional protein synthesis rate (FSR) has been observed to decline significantly when L-isoleucine is removed from cell culture media. nih.gov This rate is positively correlated with the phosphorylation status of mTOR, highlighting the direct link between isoleucine availability, mTOR signaling, and protein synthesis. nih.gov Further research in bovine mammary epithelial cells has revealed that isoleucine stimulates milk protein and fat synthesis through a pathway involving PI3K, Brahma-related gene 1 (BRG1), and the subsequent activation of mTOR and sterol regulatory element binding protein 1c (SREBP-1c). nih.gov Studies on immune cells have also confirmed that isoleucine uptake is necessary for activating the mTORC1 pathway in Foxp3+ Treg cells, demonstrating the importance of this amino acid in regulating cellular function beyond muscle and mammary tissue. researchgate.net

| Cell/Tissue Model | Effect of Isoleucine | Key Signaling Molecules Affected | Reference |

|---|---|---|---|

| Bovine Mammary Cells (MAC-T) | Increased phosphorylation | mTOR, S6K1, rpS6 | nih.gov |

| Lactating Mammary Tissue Slices | Decreased phosphorylation upon depletion | mTOR, S6K1 | nih.gov |

| Bovine Mammary Epithelial Cells | Stimulation of protein and fat synthesis | PI3K, BRG1, mTOR, SREBP-1c | nih.gov |

| Murine Foxp3+ Treg Cells | Activation of mTOR signaling | mTORC1 | researchgate.net |

Influence on Inflammatory Signaling Pathways

Isoleucine also plays a significant role in modulating the immune system and influencing inflammatory signaling pathways. benthamdirect.comresearchgate.net Its immunomodulatory functions extend to immune organs, various immune cells, and the production of reactive substances that mediate inflammatory responses. benthamdirect.comresearchgate.net

A key mechanism through which isoleucine exerts its effects is by inducing the expression of host defense peptides, such as β-defensins. nih.govbenthamdirect.comeurekaselect.com These peptides are crucial components of the innate immune system and can regulate both innate and adaptive immunity. researchgate.net The induction of β-defensins by isoleucine may be mediated through the G-protein coupled receptor and ERK signaling pathways. nih.gov

In the context of intestinal inflammation, L-isoleucine has demonstrated protective effects. In a rat model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, dietary supplementation with L-isoleucine was found to alleviate colonic damage. nih.gov This therapeutic effect was associated with the downregulation of inflammation through the Toll-like receptor 4/myeloid differentiation primary response gene 88/nuclear factor-kappa B (TLR4/MyD88/NF-κB) signaling pathway in the colon. nih.gov Further in vitro studies using Caco-2 intestinal cells showed that isoleucine could attenuate the lipopolysaccharide (LPS)-induced synthesis of interleukin-8 (IL-8), a pro-inflammatory cytokine. mdpi.com This anti-inflammatory action may be linked to the downregulation of NF-κB and c-Jun N-terminal kinase (JNK) phosphorylation. mdpi.com

Conversely, in certain contexts, isoleucine can promote a pro-inflammatory response to combat pathogens. In weaned piglets infected with rotavirus, isoleucine supplementation enhanced the expression of interferon-gamma (IFN-γ) and stimulated the gene expression of components of the innate immune response, including TLR3, RIG-I, and NF-κB. mdpi.comfrontiersin.org This suggests that isoleucine can help regulate and potentiate the immune system's ability to respond to viral challenges. mdpi.com

| Model/Condition | Effect of Isoleucine | Signaling Pathway/Mediators | Reference |

|---|---|---|---|

| DSS-Induced Colitis (Rats) | Alleviated colitis, downregulated inflammation | TLR4/MyD88/NF-κB | nih.gov |

| LPS-Stimulated Caco-2 Cells | Attenuated IL-8 synthesis | NF-κB, JNK | mdpi.com |